

# An In-Depth Technical Guide to the Synthetic Cannabinoid RCS-8

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## Compound of Interest

Compound Name: RCS-8

Cat. No.: B587768

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## Abstract

**RCS-8** (1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid of the phenylacetylindole class. First identified in herbal incense products, it acts as an agonist at the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **RCS-8**. It includes a summary of its physicochemical properties, pharmacological data, and a discussion of its expected intracellular signaling pathways based on its structural similarity to other cannabimimetic indoles. Detailed experimental protocols for the analysis of **RCS-8** are also presented to aid researchers in its identification and quantification.

## Chemical Structure and Properties

**RCS-8**, also known as SR-18 and BTM-8, is structurally analogous to the well-characterized synthetic cannabinoid JWH-250, with the N-pentyl chain of JWH-250 being replaced by a 2-cyclohexylethyl group.<sup>[1]</sup> This modification influences its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

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Synonyms: 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole, SR-18, BTM-8.[\[1\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **RCS-8** is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference(s)
IUPAC Name	2-(2-Methoxyphenyl)-1-[1-(2-cyclohexylethyl)indol-3-yl]ethanone	<a href="#">[1]</a>
Molecular Formula	C <sub>25</sub> H <sub>29</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	375.51 g/mol	<a href="#">[1]</a>
Appearance	Crystalline solid	<a href="#">[2]</a>
Solubility	DMF: 30 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[2]</a>

Table 1: Physicochemical Properties of **RCS-8**

## Pharmacological Properties

**RCS-8** is a potent agonist of the cannabinoid receptors CB1 and CB2. While specific binding affinities (K<sub>i</sub>) and functional activity (EC<sub>50</sub>) values for **RCS-8** are not widely reported in peer-reviewed literature, the foundational work by Huffman et al. on cannabimimetic indoles provides valuable insights. Phenylacetylindoles, the class to which **RCS-8** belongs, generally exhibit

high affinity for the CB1 receptor, with  $K_i$  values typically below 100 nM, and often show lower affinity for the CB2 receptor.[4] For instance, the structurally related compound JWH-250 has  $K_i$  values of 11 nM and 33 nM for the CB1 and CB2 receptors, respectively.[5]

Ligand	CB1 $K_i$ (nM)	CB2 $K_i$ (nM)	Reference
JWH-167 (a phenylacetylindole)	90	Not Reported	[1]
JWH-250	11	33	[5]

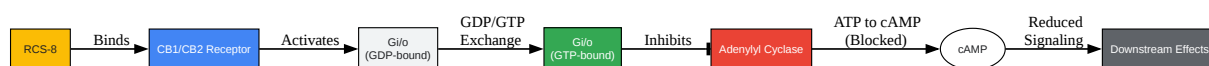
Table 2: Cannabinoid Receptor Binding Affinities of Related Phenylacetylindoles

## Signaling Pathways

As a cannabinoid receptor agonist, **RCS-8** is expected to activate intracellular signaling cascades typical for this class of G protein-coupled receptors (GPCRs). The CB1 and CB2 receptors primarily couple to the inhibitory G protein,  $G_i/o$ .

### G Protein Activation and Downstream Effects

Activation of the  $G_i/o$  protein by a cannabinoid agonist like **RCS-8** leads to the dissociation of its  $\alpha$  and  $\beta\gamma$  subunits. The  $G_{\alpha i}$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The  $G_{\beta\gamma}$  subunit can modulate the activity of various ion channels and other effector proteins.



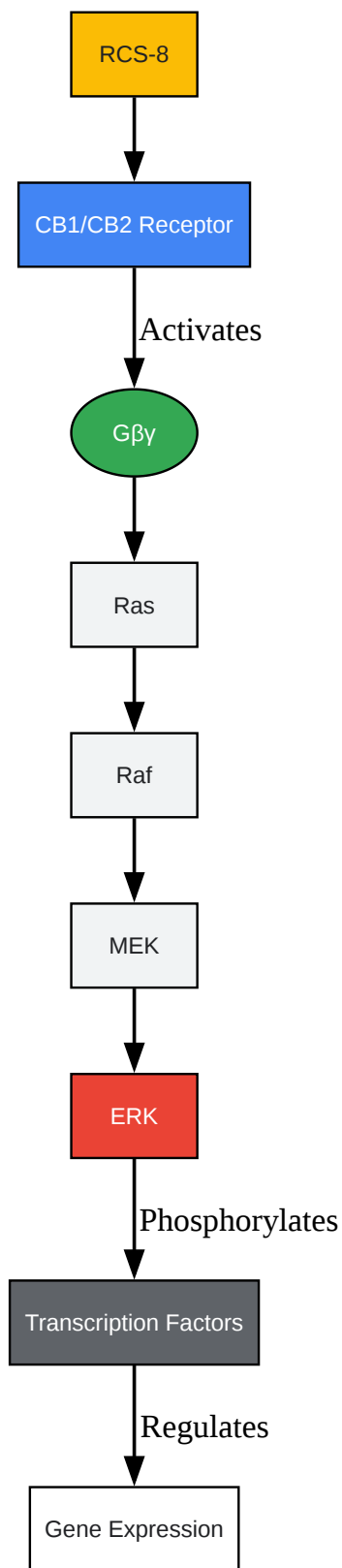
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Figure 1: RCS-8 mediated G-protein signaling pathway.

### Mitogen-Activated Protein Kinase (MAPK) Pathway

Cannabinoid receptor activation is also known to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[7] This

signaling pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.



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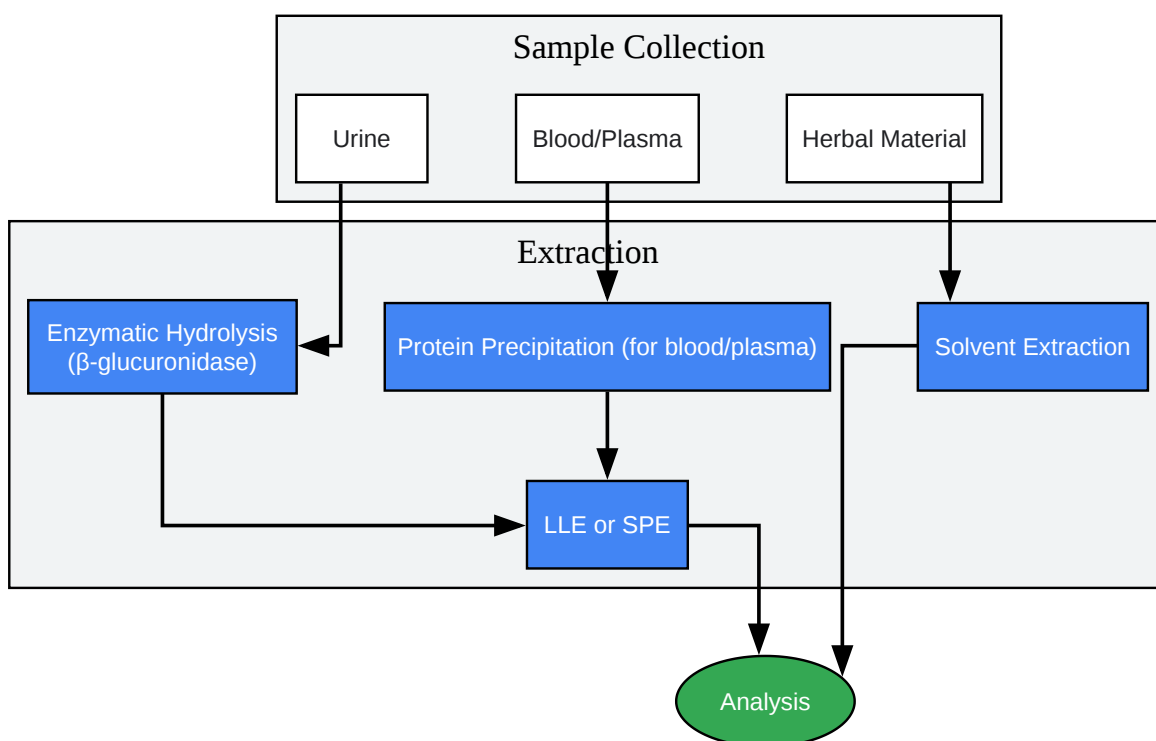
**Figure 2:** Activation of the MAPK/ERK pathway by **RCS-8**.

## Experimental Protocols

The accurate identification and quantification of **RCS-8** in various matrices is crucial for forensic, clinical, and research purposes. The following sections outline generalized protocols for the analysis of **RCS-8** using common analytical techniques.

### Sample Preparation for Analysis

A general workflow for preparing different sample types for instrumental analysis is depicted below.



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